1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol
Description
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound that features both pyrimidine and azetidine rings
Properties
Molecular Formula |
C8H10ClN3O2 |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
1-(6-chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H10ClN3O2/c1-14-8-10-6(9)2-7(11-8)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3 |
InChI Key |
MBFFSHAGNJJPFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)N2CC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-2-methoxypyrimidine with an azetidin-3-ol precursor under specific conditions . The reaction often requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylpyrimidin-4-ol
- 2-Chloro-5-methylpyridin-3-ol
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- (2-Chloro-6-methylpyridin-4-yl)methanol
Uniqueness
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is unique due to its specific combination of pyrimidine and azetidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate further highlight its uniqueness .
Biological Activity
1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula : CHClNO
Molecular Weight : 201.74 g/mol
CAS Number : 2072806-36-9
Research indicates that 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol exhibits various biological activities primarily through the inhibition of specific enzymes and modulation of receptor interactions. Its structural components allow it to interact with biological targets effectively, potentially influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have reported that derivatives of pyrimidine compounds, including 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol, demonstrate significant antimicrobial properties. The compound has been evaluated against various bacterial strains, with notable efficacy against Gram-positive bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inhibiting the growth of certain cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 1-(6-Chloro-2-methoxypyrimidin-4-yl)azetidin-3-ol resulted in a significant reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
This indicates a dose-dependent effect on cell viability.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. The following findings summarize key observations:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes, including respiration and acid-base balance. Inhibition constants (IC) were determined, showing significant activity compared to standard inhibitors.
- Structure-Activity Relationship (SAR) : Modifications to the azetidine ring and pyrimidine moiety have been explored to enhance biological activity. Substituents at specific positions have shown varying effects on potency and selectivity for target enzymes.
- Toxicity Studies : Preliminary toxicity assessments in animal models indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
